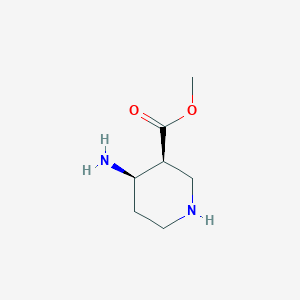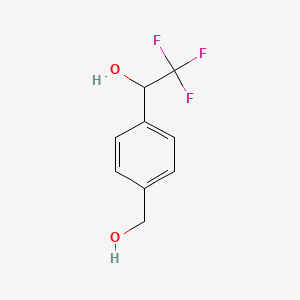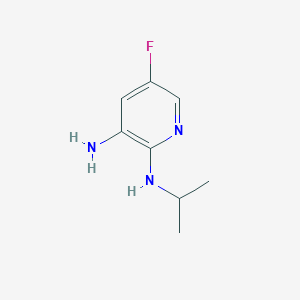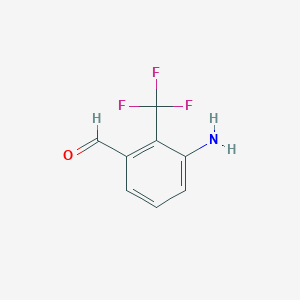
1-(5-Bromo-1,3,4-oxadiazol-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-1,3,4-oxadiazol-2-yl)ethanone is a heterocyclic compound featuring a five-membered ring containing two nitrogen atoms, one oxygen atom, and a bromine substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-1,3,4-oxadiazol-2-yl)ethanone typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazides with carbon disulfide in the presence of potassium hydroxide, followed by cyclization with acetic anhydride . The reaction conditions often involve refluxing in ethanol until the evolution of hydrogen sulfide ceases .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for larger scales. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce production time .
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Bromo-1,3,4-oxadiazol-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride are commonly used.
Major Products Formed:
- Substitution reactions yield various derivatives depending on the nucleophile used.
- Oxidation and reduction reactions result in changes to the functional groups attached to the oxadiazole ring .
Aplicaciones Científicas De Investigación
1-(5-Bromo-1,3,4-oxadiazol-2-yl)ethanone has diverse applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Material Science: The compound’s unique electronic properties make it suitable for use in organic electronics and as a building block for high-energy materials.
Biological Studies: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromo-1,3,4-oxadiazol-2-yl)ethanone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s heterocyclic structure allows it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways .
Comparación Con Compuestos Similares
- 1-(5-Chloro-1,3,4-oxadiazol-2-yl)ethanone
- 1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethanone
- 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethanone
Uniqueness: 1-(5-Bromo-1,3,4-oxadiazol-2-yl)ethanone is unique due to the presence of the bromine atom, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics, such as in organic electronics and as a precursor for further functionalization .
Propiedades
Fórmula molecular |
C4H3BrN2O2 |
|---|---|
Peso molecular |
190.98 g/mol |
Nombre IUPAC |
1-(5-bromo-1,3,4-oxadiazol-2-yl)ethanone |
InChI |
InChI=1S/C4H3BrN2O2/c1-2(8)3-6-7-4(5)9-3/h1H3 |
Clave InChI |
ZTBJPSARZCXRSH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NN=C(O1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3AR,6S,6aR)-6-((R)-1-((tert-butyldimethylsilyl)oxy)ethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one](/img/structure/B12976301.png)




![1-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine](/img/structure/B12976344.png)








